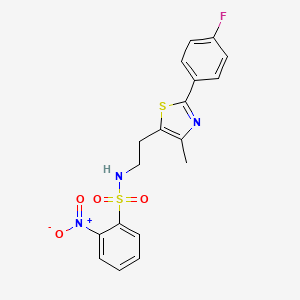

N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-nitrobenzenesulfonamide

Description

N-(2-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-nitrobenzenesulfonamide is a sulfonamide derivative featuring a thiazole core substituted with a 4-fluorophenyl group and a methyl group at the 4th and 5th positions, respectively. The ethyl linker connects the thiazole moiety to a 2-nitrobenzenesulfonamide group.

Properties

IUPAC Name |

N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O4S2/c1-12-16(27-18(21-12)13-6-8-14(19)9-7-13)10-11-20-28(25,26)17-5-3-2-4-15(17)22(23)24/h2-9,20H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNLXMXVPLUKHBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. It is known that thiazole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Thiazole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. This suggests that the compound could interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the wide range of biological activities associated with thiazole derivatives, it is likely that the compound affects multiple biochemical pathways, leading to a variety of downstream effects.

Pharmacokinetics

Thiazole derivatives are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. This suggests that the compound could have similar properties, which would impact its bioavailability.

Result of Action

Given the wide range of biological activities associated with thiazole derivatives, it is likely that the compound has a variety of effects at the molecular and cellular level.

Biological Activity

N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-nitrobenzenesulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure that includes a thiazole ring, a fluorophenyl group, and a nitrobenzenesulfonamide moiety, which may contribute to its biological effects.

- Molecular Formula : C20H22FN3O3S

- Molecular Weight : 433.47 g/mol

- IUPAC Name : N-[2-[2-(4-fluorophenyl)-4-methylthiazol-5-yl]ethyl]-2-nitrobenzenesulfonamide

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonamide group is known for its role in inhibiting bacterial dihydropteroate synthase, while the thiazole ring may enhance interaction with biological targets through hydrogen bonding and π-π stacking interactions.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to antibacterial or anticancer effects.

- Receptor Modulation : It could modulate receptor activity, affecting signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties through mechanisms such as inducing apoptosis in cancer cells and inhibiting tumor growth.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. Results indicated a significant reduction in bacterial load in vitro, suggesting its potential as a therapeutic agent for bacterial infections. -

Case Study on Anticancer Properties :

Another investigation focused on the effect of this compound on HeLa cells. The study revealed that treatment with the compound resulted in increased apoptosis rates compared to untreated controls, highlighting its potential as an anticancer drug candidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Sulfonamide Derivatives

(a) Triazole-Thione Sulfonamides (Compounds [7–9], )

- Structure : These compounds (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones) feature a triazole-thione core instead of a thiazole. The sulfonamide group is attached to a para-substituted phenyl ring (X = H, Cl, Br) .

- Key Differences :

- The triazole-thione system introduces tautomerism (thione vs. thiol forms), which is absent in the thiazole-based target compound.

- The presence of a 2,4-difluorophenyl group in these analogues contrasts with the 4-fluorophenyl group in the target compound.

- IR spectra of triazole-thiones lack the C=O stretch (~1663–1682 cm⁻¹) but retain νC=S bands (~1247–1255 cm⁻¹), whereas the target compound’s nitro group would show asymmetric stretching near 1520–1570 cm⁻¹ .

(b) Pyrimidine-Based Sulfonamide ()

- Structure : N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide contains a pyrimidine ring substituted with formyl and isopropyl groups.

- Key Differences :

(c) Thiazolo-Pyridine Sulfonamides ()

- Structure : Examples include N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide, which features a fused thiazolo-pyridine system.

- Key Differences :

Functional Group Comparison

Table 1: Key Structural and Functional Group Differences

Q & A

Basic: What are the key considerations for optimizing the synthesis of N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-nitrobenzenesulfonamide?

The synthesis of this compound requires careful selection of reaction conditions due to its sulfonamide and thiazole moieties. Key steps include:

- Thiazole ring formation : Use a Hantzsch thiazole synthesis approach with 4-fluorophenyl-substituted precursors. Reaction temperature (typically 80–100°C) and catalyst choice (e.g., iodine or Lewis acids) significantly impact yield .

- Sulfonamide coupling : Introduce the 2-nitrobenzenesulfonyl group via nucleophilic substitution. Anhydrous conditions and bases like triethylamine or pyridine are critical to avoid hydrolysis .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is recommended to isolate the product from unreacted intermediates .

Basic: How can spectroscopic methods be employed to confirm the structure of this compound?

A multi-technique approach is essential:

- NMR : Analyze and NMR spectra to verify the thiazole ring (δ ~7.5–8.5 ppm for aromatic protons) and sulfonamide group (δ ~3.5–4.5 ppm for NH) .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] ion) and fragmentation patterns consistent with the nitro and thiazole groups .

- IR spectroscopy : Identify characteristic peaks for sulfonamide S=O (~1350–1300 cm) and nitro groups (~1520–1350 cm) .

Advanced: What strategies resolve contradictory data in biological activity assays for this compound?

Discrepancies in bioactivity data may arise from assay conditions or impurities:

- Purity validation : Use HPLC (>95% purity) to rule out side products interfering with activity .

- Dose-response curves : Perform assays at multiple concentrations (e.g., 0.1–100 μM) to identify non-linear effects or cytotoxicity thresholds .

- Structural analogs : Compare activity with derivatives lacking the 4-fluorophenyl or nitro groups to isolate pharmacophores .

Advanced: How can computational modeling predict the binding interactions of this compound with biological targets?

- Molecular docking : Use software like AutoDock Vina to simulate binding to proteins (e.g., kinases or enzymes). The nitro group may act as a hydrogen-bond acceptor, while the thiazole ring engages in hydrophobic interactions .

- MD simulations : Assess stability of ligand-protein complexes over 50–100 ns trajectories. Pay attention to conformational changes in the sulfonamide moiety .

- QSAR analysis : Corrogate electronic parameters (e.g., Hammett constants) of the nitro and fluorophenyl groups with activity data .

Advanced: What crystallographic techniques are suitable for elucidating the solid-state structure of this compound?

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation in solvents like DMSO/water. The nitro group’s planarity and thiazole ring conformation can be analyzed for intermolecular interactions (e.g., π-π stacking) .

- Powder XRD : Compare experimental patterns with simulated data from single-crystal structures to detect polymorphs .

Basic: What are the stability considerations for storing this compound in a research setting?

- Temperature : Store at –20°C in amber vials to prevent nitro group degradation .

- Moisture control : Use desiccants (e.g., silica gel) to avoid sulfonamide hydrolysis .

- Light exposure : Shield from UV light to prevent photodegradation of the thiazole ring .

Advanced: How does the electronic nature of the nitro group influence the compound’s reactivity in further derivatization?

- Electrophilic substitution : The nitro group deactivates the benzene ring, directing reactions to meta positions. Reductive amination of the nitro group (e.g., using H/Pd-C) can yield amine derivatives for SAR studies .

- Nucleophilic aromatic substitution : Harsh conditions (e.g., NaH/DMF) may be needed for displacement reactions due to the electron-withdrawing nitro group .

Advanced: What analytical challenges arise in quantifying this compound in biological matrices, and how can they be addressed?

- Matrix interference : Use LC-MS/MS with selective ion monitoring (SRM) to distinguish the compound from endogenous sulfonamides .

- Low recovery : Optimize protein precipitation (e.g., acetonitrile) or solid-phase extraction (C18 columns) .

- Limit of detection : Derivatize with fluorescent tags (e.g., dansyl chloride) for enhanced sensitivity in spectrofluorometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.